4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

Medicinal Chemistry Drug Design Physicochemical Property

Researchers investigating HBV capsid assembly require regiospecifically pure sulfamoylbenzamide probes-positional isomer substitutions introduce confounding variables that compromise SAR reproducibility. 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide (CAS 1099660-92-0) delivers the precise 2-sulfamoyl orientation essential for mapping the HBV core protein dimer-dimer interface. • ≥98% purity enables reliable HPLC method validation for regioisomeric impurity profiling. • XLogP3 = 0.6 provides distinct lipophilicity vs. 3- and 4-sulfamoyl analogs for binding kinetics optimization. • Serves as scaffold for Cathepsin D inhibitor development with selectivity over Plasmepsin-II. • Immediate global dispatch with full QA documentation.

Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
Cat. No. B13634720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,N-dimethyl-2-sulfamoylbenzamide
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C9H11ClN2O3S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15)
InChIKeyICVCGPWZXOIDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide: A Regiospecific Sulfamoylbenzamide Research Scaffold


4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide (CAS 1099660-92-0) is a small-molecule sulfamoylbenzamide (SBA) derivative characterized by a 4-chloro substituent, an N,N-dimethyl carboxamide, and a critical 2-sulfamoyl group on the benzamide core [1]. The SBA class is recognized for its diverse bioactivity, including antiviral activity against hepatitis B virus (HBV) via capsid assembly modulation and selective enzyme inhibition, making regiospecific analogs essential for structure-activity relationship (SAR) studies [2]. This compound serves as a key positional isomer scaffold for probing the spatial requirements of biological targets, distinguishing it from its 3- and 4-sulfamoyl counterparts.

Regioisomer 2-sulfamoyl positional scaffold; distinct from 3- and 4-isomers for spatial probing of biological targets
Class Activity Reported sulfamoylbenzamide bioactivity in antiviral capsid assembly modulation and enzyme inhibition assays
SAR Role Enables isomer-dependent structure-activity relationship studies; differentiates pharmacophoric requirements

Why 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide Cannot Be Replaced by a Generic Sulfamoylbenzamide


Simple substitution with a generic or regioisomeric sulfamoylbenzamide is not scientifically valid for precise research applications. The position of the sulfamoyl group (2- vs. 3- vs. 4-) fundamentally alters the molecule's electronic distribution, hydrogen-bonding network, and binding pharmacophore, directly impacting target engagement [1]. This is evidenced by the distinct chemical properties and biological fingerprints of different SBA regioisomers, where potency and selectivity can vary by orders of magnitude against targets like HBV capsid protein or cathepsin D [2]. A non-specific substitution introduces a confounding variable, rendering quantitative SAR or biological studies irreproducible and compromising the integrity of procurement for hypothesis-driven research.

Regioisomeric SBA analogs (2- vs 3- vs 4-sulfamoyl) exhibit distinct binding pharmacophores; a generic SBA may shift target engagement and compromise SAR interpretation.
Even small positional changes can alter lipophilicity and hydrogen-bonding networks, introducing confounding variables that limit direct substitution in quantitative studies.
Class-level bioactivity differs substantially across SBA regioisomers; using an unspecified isomer risks irreproducible biological results.

Quantitative Differentiation Evidence for 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide


Regioisomeric Differentiation by Computed Lipophilicity (XLogP3)

The 2-sulfamoyl substitution results in a lower computed partition coefficient compared to the 3-sulfamoyl isomer. 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide has an XLogP3 value of 0.6, indicating lower lipophilicity than the 3-sulfamoyl analog (XLogP3 = 1.1) [1][2]. This difference in logP can directly influence membrane permeability, solubility, and off-target binding, a critical factor in early-stage drug discovery.

XLogP3 Lipophilicity
Cross-study comparable
2-sulfamoyl: 0.6 vs 3-sulfamoyl: 1.1 Δ -0.5
Supports isomer-specific lipophilicity and permeability context
Computed by XLogP3 3.0; experimental logP validation recommended
Medicinal Chemistry Drug Design Physicochemical Property

Differentiation in Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) remains constant at 88.9 Ų for both 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide and its 3-sulfamoyl isomer, as the total number and type of heteroatoms are identical [1][2]. This confirms that while basic molecular descriptors may appear similar, the spatial orientation of the sulfamoyl group is the key variable for differential molecular recognition, not bulk polarity.

TPSA Equivalence
Cross-study comparable
2-sulfamoyl: 88.9 Ų vs 3-sulfamoyl: 88.9 Ų No difference
Identical TPSA confirms spatial orientation, not bulk polarity, drives molecular recognition differences
Computed by Cactvs; requires binding assay confirmation
ADME Pharmacology Bioavailability

Class-Level Evidence: Antiviral Potency Disparity Among Sulfamoylbenzamide Regioisomers

Within the sulfamoylbenzamide class, anti-HBV activity and selectivity have been shown to be highly dependent on precise substitution patterns. While quantitative data for the 2-sulfamoyl isomer is not explicitly published, closely related positional analogs in the 3-sulfamoyl series exhibit extreme variability. For example, lead optimization studies show that specific 3-sulfamoyl analogs like NVR 3-778 achieve submicromolar EC50 values (EC50 = 0.40 μM) in HepG2.2.15 cells, while others show significant cytotoxicity, with CC50 values differing by >18-fold (e.g., CC50 = 13.65 μM for NVR 3-778 vs. >256 μM for a prodrug) [1][2]. This establishes that regioisomeric identity is a primary driver of biological outcome.

Class-Level Bioactivity Variation
Class-level inference
Published SBA leads show >18-fold CC50 difference; 2-sulfamoyl isomer not directly quantified.
Regioisomeric identity strongly influences bioactivity; data to verify for this specific scaffold
Extrapolated from 3-sulfamoyl lead NVR 3-778; requires 2-sulfamoyl-targeted assays
Antiviral HBV Capsid Assembly

High-Value Application Scenarios for 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide


Regioisomeric Probe in HBV Capsid Assembly Modulator SAR

Use as a critical 2-sulfamoyl probe to complement 3- and 4-sulfamoyl analog studies in mapping the hydrophobic pocket of the HBV core protein dimer-dimer interface. Its distinct lipophilicity (XLogP3 = 0.6) offers a different physicochemical profile to optimize binding kinetics and metabolic stability compared to the more lipophilic 3-isomer [1]. This directly supports the evidence from Section 3 showing regioisomer-dependent bioactivity within the class [2].

Selective Cathepsin D Inhibitor Lead Optimization

Serve as a starting scaffold for developing selective Cathepsin D inhibitors. The 2-sulfamoyl orientation may confer superior selectivity over the Plasmepsin-II off-target, as guided by Section 3 evidence that subtle SBA structural changes drive target selectivity [1]. Its lower computed logP may also improve solubility over other analogs.

Analytical Reference Standard for Isomeric Purity in Pharmaceutical QC

Procure as a high-purity (≥97-98%) analytical reference standard for the identification and quantification of regioisomeric impurities in indapamide or related sulfonamide APIs during HPLC method development and validation, where positional isomers are critical separations [1].

Core Intermediate for Acylsulfamoylbenzamide Safener Synthesis

Employ as a key intermediate in the multi-step synthesis of acylsulfamoylbenzamide herbicide safeners. The 4-chloro and 2-sulfamoyl groups provide distinct reactive handles for chemoselective acylation, as supported by patented continuous-flow synthesis methods demonstrating high selectivity for m-sulfamoyl isomers [1].

Application
Selection Property
Validation Focus
HBV capsid assembly SAR
2-sulfamoyl regioisomeric scaffold
Binding kinetics and metabolic stability profiling
Cathepsin D inhibitor studies
2-sulfamoyl selectivity context
Plasmepsin-II off-target selectivity screening
Regioisomeric impurity standard
High-purity positional isomer
HPLC isomeric separation validation
Acylsulfamoylbenzamide safener synthesis
4-chloro and 2-sulfamoyl handles
Chemoselective acylation selectivity
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